O-Acetyl-L-Serinhydrochlorid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

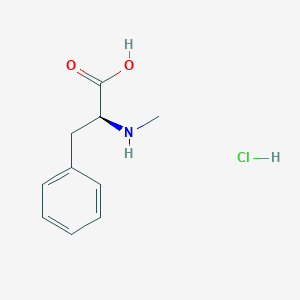

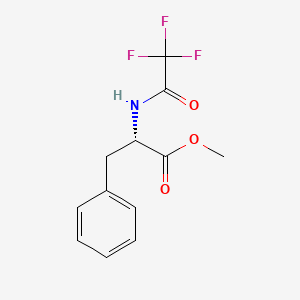

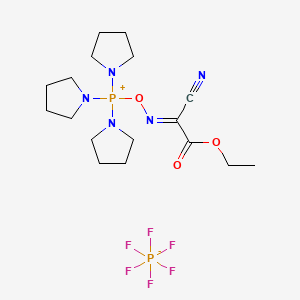

O-Acetyl-L-serine hydrochloride, also known as O-Acetyl-L-serine hydrochloride, is a useful research compound. Its molecular formula is C5H10ClNO4 and its molecular weight is 183.59 g/mol. The purity is usually 95%.

BenchChem offers high-quality O-Acetyl-L-serine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about O-Acetyl-L-serine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Cysteinbiosynthese

O-Acetyl-L-Serinhydrochlorid, ein Cysteinvorläufer, wird als Substrat für die Identifizierung, Differenzierung und Charakterisierung von O-Acetyl-L-Serin-(Thiol)lyasen (OASTL) verwendet, die an der Cysteinbiosynthese beteiligt sind {svg_1} {svg_2}. Dieser Prozess ist entscheidend für die Produktion der Aminosäure Cystein, die eine wichtige Rolle bei der Proteinsynthese und anderen biologischen Funktionen spielt.

Wirkmechanismus

Target of Action

O-Acetyl-L-serine hydrochloride, also known as (S)-3-Acetoxy-2-aminopropanoic acid hydrochloride or O-ACETYL-L-SERINE HCL, primarily targets the enzyme O-acetyl-L-serine (thiol)lyase (OASTL) . This enzyme plays a crucial role in the biosynthesis of the amino acid cysteine in bacteria and plants .

Mode of Action

The compound acts as a substrate for OASTL . It is biosynthesized by the acetylation of serine by the enzyme serine transacetylase . The enzyme OASTL, using sulfide sources, then converts this ester into cysteine, releasing acetate .

Biochemical Pathways

O-Acetyl-L-serine hydrochloride is involved in the biosynthesis of cysteine , a sulfur-containing amino acid . It is an intermediate in this process, which occurs in bacteria and plants . The compound is derived from serine and is converted into cysteine by OASTL .

Pharmacokinetics

It is known that the compound is used as a substrate for oastl in the biosynthesis of cysteine .

Result of Action

The primary result of the action of O-Acetyl-L-serine hydrochloride is the production of cysteine , a sulfur-containing amino acid . This is a crucial component of proteins and plays a vital role in various biological processes .

Action Environment

The action of O-Acetyl-L-serine hydrochloride is influenced by both internal and external environments . It is known to function as a signal molecule that can regulate the expression of specific gene clusters in response to environmental factors . .

Biochemische Analyse

Biochemical Properties

O-Acetyl-L-serine hydrochloride plays a significant role in biochemical reactions. It is used as a substrate for the identification, differentiation, and characterization of O-acetyl-L-serine (thiol)lyase(s) (OASTL) involved in cysteine biosynthesis . The nature of these interactions involves the conversion of this ester into cysteine, releasing acetate .

Cellular Effects

The effects of O-Acetyl-L-serine hydrochloride on various types of cells and cellular processes are profound. It influences cell function by acting as a signaling molecule, leading to changes in transcript levels of a specific gene set irrespective of the sulfur status of the plant .

Molecular Mechanism

The molecular mechanism of action of O-Acetyl-L-serine hydrochloride involves its role as an intermediate in the biosynthesis of cysteine. It is biosynthesized by acetylation of the serine by the enzyme serine transacetylase . This process leads to binding interactions with biomolecules, enzyme activation, and changes in gene expression.

Temporal Effects in Laboratory Settings

It is known that it plays a crucial role in the biosynthesis of cysteine, influencing the function of cells and specific genes over time .

Metabolic Pathways

O-Acetyl-L-serine hydrochloride is involved in the metabolic pathway of cysteine biosynthesis in bacteria and plants . It interacts with the enzyme serine transacetylase, which acetylates serine to produce O-Acetyl-L-serine hydrochloride .

Eigenschaften

IUPAC Name |

(2S)-3-acetyloxy-2-aminopropanoic acid;hydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO4.ClH/c1-3(7)10-2-4(6)5(8)9;/h4H,2,6H2,1H3,(H,8,9);1H/t4-;/m0./s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGQOSZSPKMBSRW-WCCKRBBISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC(C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)OC[C@@H](C(=O)O)N.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70659847 |

Source

|

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.59 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66638-22-0 |

Source

|

| Record name | O-Acetyl-L-serine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70659847 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

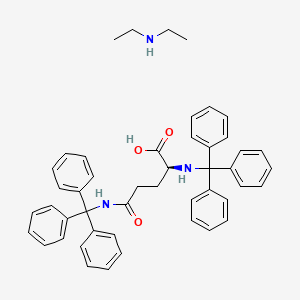

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-amino-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-4-[[(2S)-1-[(2S)-2-amino-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-oxopentanoic acid](/img/structure/B612944.png)